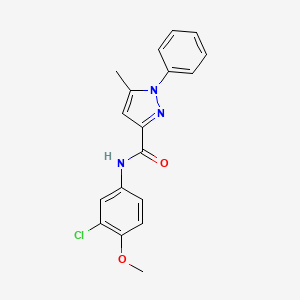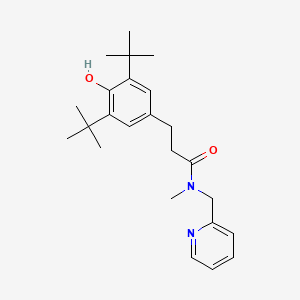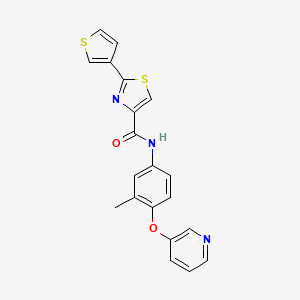
N-(3-chloro-4-methoxyphenyl)-5-methyl-1-phenylpyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-5-methyl-1-phenylpyrazole-3-carboxamide, also known as CPP or CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a major inhibitory neurotransmitter in the central nervous system. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can have a range of therapeutic effects.
Mecanismo De Acción
N-(3-chloro-4-methoxyphenyl)-5-methyl-1-phenylpyrazole-3-carboxamide-115 works by inhibiting GABA-AT, which leads to an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that can reduce neuronal excitability and regulate the activity of other neurotransmitters. By increasing GABA levels, N-(3-chloro-4-methoxyphenyl)-5-methyl-1-phenylpyrazole-3-carboxamide-115 can enhance the inhibitory tone in the brain, which can have a range of therapeutic effects.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-5-methyl-1-phenylpyrazole-3-carboxamide-115 has been shown to have a range of biochemical and physiological effects in animal models. It can increase the levels of GABA in the brain, which can reduce neuronal excitability and regulate the activity of other neurotransmitters. It can also modulate the reward pathway in the brain, which can have implications for addiction and substance abuse. Additionally, N-(3-chloro-4-methoxyphenyl)-5-methyl-1-phenylpyrazole-3-carboxamide-115 has been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-methoxyphenyl)-5-methyl-1-phenylpyrazole-3-carboxamide-115 has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of GABA-AT, which allows for precise modulation of GABA levels in the brain. It has also been shown to have a favorable pharmacokinetic profile, with good brain penetration and stability. However, there are also some limitations to its use in experiments. N-(3-chloro-4-methoxyphenyl)-5-methyl-1-phenylpyrazole-3-carboxamide-115 can have off-target effects on other enzymes, which can complicate the interpretation of results. Additionally, its effects on GABA levels can vary depending on the brain region and cell type, which can make it difficult to generalize findings.
Direcciones Futuras
There are several potential future directions for research on N-(3-chloro-4-methoxyphenyl)-5-methyl-1-phenylpyrazole-3-carboxamide-115. One area of interest is its potential as a treatment for substance abuse and addiction. N-(3-chloro-4-methoxyphenyl)-5-methyl-1-phenylpyrazole-3-carboxamide-115 has been shown to modulate the reward pathway in the brain, which could have implications for reducing drug-seeking behavior. Another area of interest is its potential as a treatment for neurological and psychiatric disorders, such as epilepsy and anxiety disorders. Additionally, further studies are needed to fully understand the mechanisms of action of N-(3-chloro-4-methoxyphenyl)-5-methyl-1-phenylpyrazole-3-carboxamide-115 and its effects on GABA levels in different brain regions and cell types.
Métodos De Síntesis
N-(3-chloro-4-methoxyphenyl)-5-methyl-1-phenylpyrazole-3-carboxamide-115 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves several chemical reactions, including the formation of a pyrazole ring, introduction of a chloro and methoxy group, and the attachment of a carboxamide moiety. The final product is obtained in high yield and purity.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methoxyphenyl)-5-methyl-1-phenylpyrazole-3-carboxamide-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. It has also been investigated as a treatment for cocaine addiction, as it can modulate the reward pathway in the brain.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-5-methyl-1-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-12-10-16(21-22(12)14-6-4-3-5-7-14)18(23)20-13-8-9-17(24-2)15(19)11-13/h3-11H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBSBBYSGSUENB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide](/img/structure/B7551796.png)
![[4-[1-(2,6-Dichlorophenyl)-5-ethyl-1,2,4-triazole-3-carbonyl]piperazin-1-yl]-(2-hydroxyphenyl)methanone](/img/structure/B7551801.png)
![[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(2,3-dichlorophenyl)methanone](/img/structure/B7551815.png)
![3-[[[Cyclohexyl(methyl)sulfamoyl]amino]methyl]-1-(4-fluorophenyl)pyrrolidine](/img/structure/B7551820.png)
![N-[2-[(2,5-difluorophenyl)methyl]-4-methylpyrazol-3-yl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7551835.png)
![N-[4-[2-(1,2,4-triazol-1-yl)propanoylamino]phenyl]-4-[3-(trifluoromethyl)pyrazol-1-yl]benzamide](/img/structure/B7551845.png)
![[2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl] 2-[[2-(tetrazol-1-yl)acetyl]amino]benzoate](/img/structure/B7551847.png)
![1-(2,3-Dihydroindol-1-yl)-2-[4-[3-(4-methylphenyl)-1,2-oxazole-5-carbonyl]piperazin-1-yl]ethanone](/img/structure/B7551851.png)
![4-(4-methyl-2-oxo-1H-imidazol-3-yl)-N-[4-[(2-methylpiperidin-1-yl)methyl]phenyl]benzamide](/img/structure/B7551853.png)



![N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-methylpyrazol-1-yl)acetamide](/img/structure/B7551875.png)
![N-(4-methylphenyl)-N-[4-[[methyl-[[2-(trifluoromethyl)phenyl]methyl]amino]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7551887.png)